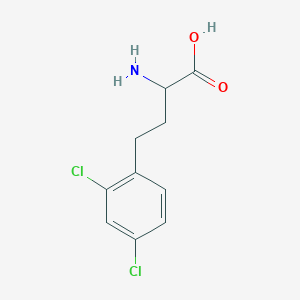

2-AMINO-4-(2,4-DICHLOROPHENYL)BUTANOIC ACID

Description

Properties

IUPAC Name |

2-amino-4-(2,4-dichlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c11-7-3-1-6(8(12)5-7)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJIELYJPAYOJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(2,4-DICHLOROPHENYL)BUTANOIC ACID typically involves multi-step organic reactions. One common method includes the alkylation of 2,4-dichlorobenzene with a suitable butyric acid derivative, followed by amination. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The amination step may require catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(2,4-DICHLOROPHENYL)BUTANOIC ACID can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The dichlorophenyl group can be reduced to form mono-chlorinated or dechlorinated derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) under hydrogen gas (H₂) atmosphere.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

Major Products

Oxidation: Nitro derivatives.

Reduction: Mono-chlorinated or dechlorinated derivatives.

Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

2-AMINO-4-(2,4-DICHLOROPHENYL)BUTANOIC ACID has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-AMINO-4-(2,4-DICHLOROPHENYL)BUTANOIC ACID exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The dichlorophenyl group can enhance the compound’s binding affinity to its target, while the amino group can participate in hydrogen bonding, stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Dichlorophenyl Substitution Patterns

2-Amino-4-(3,5-Dichlorophenyl)Butanoic Acid (ADPB)

- Structure : 3,5-Dichloro substitution on the phenyl ring.

- Pharmacological Relevance: Demonstrated strong binding to LAT1 (Large Amino Acid Transporter 1), a target overexpressed in multiple cancers. Molecular docking studies revealed interactions with key residues (e.g., Asn258) via hydrogen bonding, with a Gibbs free energy (ΔG) of -7.68 kcal/mol and inhibition constant (Ki) of 2.36 μM for its NOTA-conjugated derivative .

- ADMET Profile : High human intestinal absorption (HIA >90%), moderate plasma protein binding (PPB ~70%), and low predicted cardiotoxicity .

2-Amino-4-(2,6-Dichlorophenyl)Butanoic Acid

- Structure : 2,6-Dichloro substitution.

2-Amino-4-(2,4-Dichlorophenyl)Butanoic Acid

- Structure : 2,4-Dichloro substitution.

- No direct docking or ADMET data are available, but its Boc-protected derivative is used in peptide synthesis, indicating utility as a chiral intermediate .

Functional Group Variations in Butanoic Acid Derivatives

4-Cyanophenyl Derivative

- Example: (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride.

Methylsulfinyl Derivative

- Example: 2-Amino-4-(methylsulfinyl)butyric acid.

- Toxicity : Exhibits moderate toxicity (LD50 = 4000 mg/kg in mice via intraperitoneal route), highlighting the impact of sulfinyl groups on safety profiles .

Selenium-Containing Analog

- Example: dl-Selenomethionine.

- Applications: Used in nutritional studies but shows higher toxicity (LD50 >1 g/kg intravenous in mice) due to selenium’s redox activity .

Structural and Pharmacokinetic Comparison Table

Research Implications and Gaps

- Molecular dynamics simulations could clarify its LAT1 binding capacity.

- Toxicity Profiles : Safety data for 2,4-dichloro derivatives are lacking; in vitro assays (e.g., cytotoxicity, hERG inhibition) are needed to assess risks .

- Synthetic Utility : The Boc-protected 2,4-dichloro derivative’s role in peptide synthesis warrants further investigation for drug delivery systems .

Biological Activity

2-Amino-4-(2,4-dichlorophenyl)butanoic acid (commonly referred to as a derivative of phenylalanine) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₁Cl₂NO₂

- Molecular Weight : Approximately 248.11 g/mol

- Chirality : Exists primarily in its (S)-enantiomeric form, which influences its biological activity.

The presence of the dichlorophenyl group enhances the compound's lipophilicity, allowing it to interact effectively with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in neurotransmitter metabolism, suggesting a role in modulating neurotransmitter systems.

- Receptor Binding : Its structural features allow it to bind to various receptors, potentially influencing signaling pathways critical for cellular functions.

Neuropharmacological Effects

Studies have highlighted the potential of this compound in treating neurological disorders. Its interaction with neurotransmitter systems may provide therapeutic benefits in conditions such as depression and anxiety.

- Case Study : A study evaluated the compound's effects on serotonin receptors, revealing significant modulation of serotonin levels in animal models, which could translate to antidepressant effects.

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest potential antibacterial properties. Preliminary studies indicate activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

These results indicate that this compound could serve as a lead compound for developing new antibiotics.

Comparative Analysis with Similar Compounds

The unique combination of amino and dichlorophenyl groups in this compound differentiates it from structurally similar compounds. Below is a comparison table:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid | Similar structure but different stereochemistry | Different biological activity due to chirality |

| 4-(2,4-Dichlorophenyl)butanoic acid | Lacks amino group | Different reactivity profile |

| 2,4-Dichlorophenylacetic acid | Precursor in synthesis | Simpler structure lacking amino functionality |

Research Findings

Recent studies have focused on the potential therapeutic applications of this compound. Notably:

- Neurological Applications : Investigations into its role as a modulator of neurotransmitter systems have shown promise for treating mood disorders.

- Antimicrobial Studies : Research has demonstrated its effectiveness against specific bacterial strains, suggesting further exploration for antibiotic development.

- In Silico Studies : Computational modeling has been employed to predict interactions with various biological targets, aiding in the understanding of its pharmacodynamics and pharmacokinetics.

Q & A

Q. What synthetic strategies ensure high enantiomeric purity for 2-amino-4-(2,4-dichlorophenyl)butanoic acid?

To achieve stereochemical control, utilize stereoselective synthesis methods such as the oxanorbornene cycloadduct template . This approach involves a Diels-Alder reaction between furan and ethyl nitroacrylate derivatives, followed by oxidative transformations and base-promoted ring fragmentation to yield chiral intermediates. Chiral HPLC or enzymatic resolution can further refine enantiomeric purity .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Employ a combination of NMR spectroscopy (¹H/¹³C for functional group identification), X-ray crystallography (for absolute stereochemistry), and high-resolution mass spectrometry (HRMS) to validate molecular mass and fragmentation patterns. Cross-reference spectral data with computational predictions (e.g., density functional theory) to resolve ambiguities in substituent positioning .

Q. How can researchers optimize purification protocols for intermediates in synthesis?

Use orthogonal protection strategies (e.g., tert-butoxycarbonyl [Boc] for amines) to minimize side reactions. Purify intermediates via flash chromatography (silica gel) or preparative HPLC with C18 columns. Monitor purity at each step using thin-layer chromatography (TLC) and UV-vis spectroscopy .

Advanced Research Questions

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

Contradictions may arise from variations in assay conditions or compound purity. Validate results by:

Q. What computational methods predict the compound’s interactions with biological targets?

Perform molecular docking (using AutoDock Vina or Schrödinger Suite) to map binding affinities to enzymes like glycogen phosphorylase. Follow with molecular dynamics (MD) simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes over time. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Systematically modify substituents (e.g., halogen positioning, amino group alkylation) and evaluate changes in bioactivity. Use quantitative SAR (QSAR) models to correlate structural descriptors (e.g., logP, polar surface area) with pharmacological outcomes. Compare results with structurally related analogs, such as 4-(2,4-dichlorophenoxy)butyric acid derivatives, to identify critical pharmacophores .

Q. What strategies mitigate off-target effects in neuroactivity studies?

- Conduct radioligand binding assays to screen for affinity at unrelated receptors (e.g., GABA or glutamate receptors).

- Use conditional knockout models to isolate target pathways.

- Apply metabolomics profiling to detect unintended metabolic perturbations (Note: Exclude BenchChem-sourced data per guidelines).

Methodological Notes

- Data Triangulation : Combine in vitro, in silico, and in vivo data to strengthen conclusions .

- Purity Standards : Adhere to pharmacopeial guidelines (e.g., USP-NF) for chemical characterization .

- Ethical Compliance : Follow institutional protocols for handling chlorinated compounds due to potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.